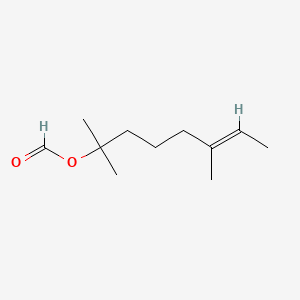

2,6-Dimethyloct-6-en-2-yl formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71662-24-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-2,6-dimethyloct-6-en-2-yl] formate |

InChI |

InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,6-8H2,1-4H3/b10-5+ |

InChI Key |

UECOUYYXGTZGQB-BJMVGYQFSA-N |

Isomeric SMILES |

C/C=C(\C)/CCCC(C)(C)OC=O |

Canonical SMILES |

CC=C(C)CCCC(C)(C)OC=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide on the Occurrence of 2,6-Dimethyloctyl Formate Isomers in the Plant Kingdom

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 2,6-dimethyloct-6-en-2-yl formate in plants. Our comprehensive review of scientific literature and phytochemical databases indicates that there is no current evidence to support the natural occurrence of this compound in the plant kingdom . This compound is recognized primarily as a synthetic fragrance ingredient.

However, this guide provides an in-depth analysis of structurally related and naturally occurring isomers, specifically Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate) and Neryl formate (cis-3,7-dimethylocta-2,6-dien-1-yl formate) . These compounds are found in various plant essential oils and contribute to their characteristic aromas. This document details their natural sources, quantitative data, the experimental protocols for their identification and quantification, and the biosynthetic pathways of their parent alcohols, citronellol and nerol.

Natural Occurrence of 2,6-Dimethyloctyl Formate Isomers

While this compound appears to be of synthetic origin, its isomers, Citronellyl formate and Neryl formate, are well-documented as natural constituents of various plant species.

Citronellyl Formate

Citronellyl formate is a monoterpenoid ester known for its fruity and floral aroma. It is a significant component of several essential oils.

-

Primary Natural Sources: The most notable source of Citronellyl formate is Geranium oil, particularly from Pelargonium graveolens. It is also found in the essential oils of various citrus fruits, basil, and black currant buds.[1][2] Chinese Geranium essential oil can contain up to 12% Citronellyl formate.[3] It has also been reported in the oils of Rosa borbonica and Cupressus lusitanica.[4]

Neryl Formate

Neryl formate, the cis-isomer of geranyl formate, possesses a sweet, herbaceous, and rosy scent.

-

Primary Natural Sources: Neryl formate has been identified in the essential oils of Daphne odora and Elsholtzia ciliata.[5][6] It is also a component of the essential oil from the ripe fruit of Porcelia macrocarpa.[7]

Quantitative Data

The concentration of these formate esters can vary significantly based on the plant species, geographical location, and extraction method. The following tables summarize the available quantitative data for Citronellyl formate and Neryl formate in various plant essential oils.

Table 1: Quantitative Occurrence of Citronellyl Formate in Plant Essential Oils

| Plant Species | Plant Part | Percentage (%) |

| Pelargonium graveolens (Geranium oil, China) | Leaves | up to 11.35[2] |

| Pelargonium graveolens (Geranium oil, Africa) | Leaves | 7.57[2] |

| Pelargonium graveolens (Geranium oil, Bourbon) | Leaves | 4.81 - 8.37[2] |

| Pelargonium graveolens (Geranium oil, Egypt) | Leaves | 6.74[2] |

| Pelargonium graveolens (Geranium oil, Moroccan) | Leaves | 6.02[2] |

| Pelargonium graveolens (Geranium leaf oil, India) | Leaves | 4.19[2] |

| Pelargonium graveolens (Geranium stem oil, India) | Stems | 4.92[2] |

| Pelargonium spp. (Rose-scented geranium, Cuba) | Not specified | 2.50[2] |

| Rosa damascena (Rose otto, Bulgaria) | Flowers | 0.13[2] |

Table 2: Quantitative Occurrence of Neryl Formate in Plant Essential Oils

| Plant Species | Plant Part | Percentage (%) |

| Porcelia macrocarpa | Ripe Fruit | 8.8 ± 0.2[7] |

Experimental Protocols

The identification and quantification of Citronellyl formate and Neryl formate in plant essential oils are predominantly carried out using gas chromatography-mass spectrometry (GC-MS).

General GC-MS Protocol for Essential Oil Analysis

This protocol provides a general framework for the analysis of essential oils. Specific parameters may need to be optimized depending on the sample matrix and the target analytes.

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane or methanol) to an appropriate concentration (e.g., 1 µL of essential oil in 1 mL of solvent).[8][9]

-

Gas Chromatography (GC) System:

-

Injector: Split/splitless injector, with a split ratio of, for example, 1:25.[8]

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[9]

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the volatile compounds. A typical program might be: initial temperature of 60°C for 3 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes.[9]

-

-

Mass Spectrometry (MS) System:

-

Ionization: Electron Ionization (EI) at 70 eV.[9]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Data Acquisition: Scan mode over a mass range of m/z 40-400.

-

-

Compound Identification:

-

Compare the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley).

-

Compare the calculated Kovats Retention Indices (RI) with literature values.

-

-

Quantification:

-

Use an internal or external standard method.

-

The relative percentage of each compound is often calculated by peak area normalization.

-

Two-Dimensional Gas Chromatography (GCxGC-MS)

For highly complex essential oils, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation and more accurate identification of individual components.[10][11]

Biosynthetic Pathways

Citronellyl formate and Neryl formate are formed through the esterification of their respective parent alcohols, citronellol and nerol, with formic acid. The biosynthesis of these monoterpene alcohols in plants originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Geranyl pyrophosphate (GPP), a C10 precursor, is formed by the condensation of IPP and DMAPP. GPP is a key intermediate in the biosynthesis of many monoterpenes. The formation of geraniol and nerol from GPP is a critical step. Recent studies in Pelargonium and Rosa suggest that the biosynthesis of citronellol is a multi-step process from geraniol.[12]

Below are diagrams illustrating the general workflow for essential oil analysis and the biosynthetic pathway leading to the parent alcohols of the formate esters.

Conclusion

References

- 1. citronellyl formate, 105-85-1 [thegoodscentscompany.com]

- 2. citronellyl formate [flavscents.com]

- 3. ScenTree - Citronellyl formate (CAS N° 105-85-1) [scentree.co]

- 4. CITRONELLYL FORMATE CAS#: 105-85-1 [m.chemicalbook.com]

- 5. Neryl formate | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neryl formate | 2142-94-1 | Benchchem [benchchem.com]

- 7. The Seasonal Variation of the Chemical Composition of Essential Oils from Porcelia macrocarpa R.E. Fries (Annonaceae) and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scitepress.org [scitepress.org]

- 9. scispace.com [scispace.com]

- 10. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2,6-Dimethyloct-6-en-2-yl formate, such as boiling point and density.

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyloct-6-en-2-yl Formate

This technical guide provides a comprehensive overview of the known physical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property determination.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into various scientific and industrial processes. The primary physical properties, boiling point and density, are summarized below. It is important to note that slight variations in the reported values may exist due to differences in experimental methods or the presence of isomers, as indicated by the varied nomenclature (2,6-dimethyloct-6 -en-2-yl formate versus 2,6-dimethyloct-7 -en-2-yl formate) in the literature.

Data Presentation: Quantitative Physical Properties

| Physical Property | Value | Source (Isomer Name) |

| Boiling Point | 239.3 ± 19.0 °C (Predicted) | ChemicalBook (this compound)[1] |

| 232.1 °C at 760 mmHg | LookChem (2,6-dimethyloct-7-en-2-yl formate)[2] | |

| Density | 0.889 ± 0.06 g/cm³ (Predicted) | ChemicalBook (this compound)[1] |

| 0.88 g/cm³ | LookChem (2,6-dimethyloct-7-en-2-yl formate)[2] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, this section outlines standard methodologies that are broadly applicable for the determination of boiling point for liquid organic compounds.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[3][4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heating oil (e.g., mineral oil or paraffin)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[4][5]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[4][6]

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed into the Thiele tube containing heating oil, making sure the rubber band or thread used for attachment is above the oil level.[4][5]

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.[4]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[5]

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3][5]

Boiling Point Determination via Distillation Method

For larger quantities of a substance, the boiling point can be determined during simple distillation.[7]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heat source (e.g., heating mantle)

-

Boiling chips or a magnetic stirrer

Procedure:

-

The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[3]

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid as it is actively distilling.[3]

-

The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid organic compound such as this compound.

Caption: Logical workflow for determining the physical properties of a liquid compound.

References

- 1. This compound CAS#: 71662-24-3 [m.chemicalbook.com]

- 2. 2,6-Dimethyloct-7-en-2-yl formate|lookchem [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. vernier.com [vernier.com]

An In-depth Technical Guide to the Isomers and Stereoisomers of 2,6-Dimethyloct-6-en-2-yl formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyloct-6-en-2-yl formate is a monoterpene ester with a complex isomeric landscape that presents both challenges and opportunities in various scientific disciplines, including fragrance chemistry, agrochemistry, and pharmacology. This technical guide provides a comprehensive overview of the constitutional isomers and stereoisomers of this compound. It delves into the structural nuances that give rise to its isomeric diversity, outlines experimental approaches for synthesis and characterization, and discusses the potential biological activities of this class of compounds. The information is presented to aid researchers and professionals in drug development and other scientific fields in understanding and harnessing the properties of these molecules.

Introduction to this compound

This compound is a derivative of the tertiary alcohol 2,6-dimethyloct-6-en-2-ol. As a member of the terpene family, it shares a common biosynthetic origin from isoprene units. Terpenes and their derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific arrangement of atoms and functional groups in this compound, particularly the presence of a chiral center and a double bond, results in a variety of stereoisomers, each with potentially unique physicochemical and biological properties.

Isomeric Landscape

The isomeric complexity of this compound arises from two primary structural features: the position of the double bond and the presence of stereocenters.

Constitutional Isomers

Constitutional isomers have the same molecular formula (C₁₁H₂₀O₂) but differ in the connectivity of their atoms. Several constitutional isomers of this compound exist, with variations in the position of the double bond and the arrangement of the methyl groups and formate ester. One notable constitutional isomer is 2,6-dimethyloct-7-en-2-yl formate.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The structure of this compound contains one chiral center at the C2 position and a trisubstituted double bond at the C6 position, giving rise to both enantiomers and diastereomers.

-

Enantiomers: The carbon atom at position 2 is a chiral center as it is bonded to four different groups: a methyl group, a propyl group with a double bond, an oxygen atom of the formate group, and another methyl group. This results in two enantiomers: (R)-2,6-dimethyloct-6-en-2-yl formate and (S)-2,6-dimethyloct-6-en-2-yl formate.

-

Diastereomers (E/Z Isomerism): The double bond at the C6 position is trisubstituted, allowing for the existence of E and Z isomers (geometric isomers). The priority of the substituents on the double bond determines the E or Z configuration.

Combining the possibilities of enantiomerism and geometric isomerism, this compound can exist as a total of four stereoisomers:

-

(R,E)-2,6-dimethyloct-6-en-2-yl formate

-

(S,E)-2,6-dimethyloct-6-en-2-yl formate

-

(R,Z)-2,6-dimethyloct-6-en-2-yl formate

-

(S,Z)-2,6-dimethyloct-6-en-2-yl formate

The logical relationship between these isomers is depicted in the following diagram:

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and a Constitutional Isomer.

| Property | This compound (Predicted) | 2,6-Dimethyloct-7-en-2-yl formate (Computed) |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol | 184.28 g/mol |

| Boiling Point | 239.3 ± 19.0 °C | 232.1 °C at 760 mmHg |

| Flash Point | - | 83.4 °C |

| Density | - | 0.88 g/cm³ |

| Water Solubility | - | 35.8 mg/L at 20°C |

| logP | - | 3.56630 |

Note: Data for this compound is limited to predictions. Data for 2,6-dimethyloct-7-en-2-yl formate is from computational models and provides a reference for expected properties.

Experimental Protocols

Synthesis

A general and plausible method for the synthesis of this compound is the formylation of the corresponding alcohol, 2,6-dimethyloct-6-en-2-ol.

Protocol: Formylation of 2,6-dimethyloct-6-en-2-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyloct-6-en-2-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: Slowly add an excess of a formylating agent, such as formic acid, often in the presence of a catalyst like a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide - DCC). An alternative is the use of a mixed anhydride, for instance, by reacting formic acid with acetic anhydride.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The synthesis workflow can be visualized as follows:

Chiral Separation

The separation of the enantiomers and diastereomers of this compound is critical for evaluating their individual properties. Chiral gas chromatography (GC) is the method of choice for this purpose.

Protocol: Chiral Gas Chromatography (GC) Separation

-

Column Selection: Utilize a capillary GC column with a chiral stationary phase. Cyclodextrin-based stationary phases, such as those derivatized with permethylated β-cyclodextrin, are highly effective for the separation of terpene enantiomers.

-

Instrumentation: A gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is required. The MS detector provides structural information for peak identification.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Carrier Gas: Helium or hydrogen at an optimized flow rate.

-

Oven Temperature Program: A slow temperature ramp (e.g., 1-5 °C/min) is often necessary to achieve baseline separation of the isomers. An initial temperature of around 50-60 °C followed by a ramp to a final temperature of 200-250 °C is a common starting point.

-

Detector Temperature: For FID, typically 250-300 °C. For MS, the transfer line temperature should be optimized.

-

-

Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).

-

Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. For MS detection, confirm the identity by comparing the mass spectra with known standards or library data. The enantiomeric ratio can be determined by integrating the peak areas of the corresponding enantiomers.

Biological Activity

While specific studies on the biological activity of this compound isomers are scarce, the broader class of terpenes and their esters exhibit a wide range of pharmacological effects. It is well-established that the stereochemistry of terpenes can significantly influence their biological activity.

-

Anti-inflammatory Potential: Many terpenes have been shown to possess anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and interleukins.[1][2] The formate moiety may influence the bioavailability and activity of the parent alcohol.

-

Cytotoxicity: Terpenes have also been investigated for their cytotoxic effects against various cancer cell lines.[3] The bioactivity of terpenes often follows the order of alcohols > ketones > hydrocarbons, suggesting that the oxygenated functional group in the formate ester could contribute to its biological effects.[4]

-

Sensory Properties: The different enantiomers of chiral terpenes can exhibit distinct odors and sensory thresholds.[5][6][7] This is a critical aspect in the fragrance and food industries.

The potential for stereoisomers of this compound to exhibit different biological activities underscores the importance of their separation and individual testing.

Conclusion

This compound is a structurally complex monoterpene ester with a rich stereoisomeric profile. The presence of both a chiral center and a double bond gives rise to four distinct stereoisomers, each with the potential for unique physicochemical and biological properties. While specific experimental data for these isomers is limited, this guide provides a framework for their synthesis, separation, and characterization based on established methodologies for related compounds. Further research into the individual properties of these stereoisomers is warranted to fully explore their potential applications in fields ranging from materials science to pharmacology. The protocols and information presented herein serve as a valuable resource for scientists and researchers embarking on the study of this intriguing class of molecules.

References

- 1. Therapeutic Potential of Volatile Terpenes and Terpenoids from Forests for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Interactions and Cytotoxicity of Terpene and Diluent Vaping Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Sensory properties of selected terpenes. Thresholds for odor, nasal pungency, nasal localization, and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,6-Dimethyloct-6-en-2-yl formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-dimethyloct-6-en-2-yl formate, a fragrance ingredient, in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on the general principles of solubility for terpene esters, alongside a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is an ester that belongs to the family of terpenoids, which are widely used in the fragrance and flavor industries. Understanding its solubility is crucial for formulation development, quality control, and various applications in research and drug development where it might be used as a tracer or functional ingredient. The structure of an ester, with its polar carbonyl group and nonpolar alkyl chains, dictates its solubility behavior in different media.

Qualitative Solubility Profile

Based on the general solubility principles of esters and terpenoids, a qualitative solubility profile for this compound can be predicted. Esters with a higher number of carbon atoms, like the C11 compound this compound, tend to have low solubility in water and higher solubility in organic solvents.[1][2][3] Terpenoids are generally non-polar and therefore dissolve well in non-polar organic solvents.[4][5]

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Alcohols | Ethanol, Methanol | High to Moderate | The polar hydroxyl group of the alcohol can interact with the ester's carbonyl group, while the alkyl chain of the alcohol can interact with the nonpolar part of the ester. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can effectively solvate the polar ester group. |

| Ethers | Diethyl ether | High | Diethyl ether is a relatively nonpolar solvent that can readily dissolve the largely nonpolar terpene formate. |

| Esters | Ethyl acetate | High | "Like dissolves like" principle suggests high solubility due to similar functional groups.[1] |

| Hydrocarbons | Hexane, Toluene | High | As nonpolar solvents, they are expected to be very effective at dissolving the nonpolar hydrocarbon portion of the terpene formate.[5] |

| Chlorinated | Dichloromethane | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Aprotic Polar | DMSO, THF | High | These solvents are generally effective at dissolving a wide variety of organic molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a gravimetric approach, which is a reliable and widely used technique for determining the solubility of a solid or liquid in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvents)

-

Evaporating dish or pre-weighed vials for solvent evaporation

-

Vortex mixer or magnetic stirrer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or evaporate.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the solute residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish/vial minus its initial (tare) weight.

-

The mass of the solvent in the aliquot is the initial weight of the saturated solution aliquot minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermochemical Properties of 2,6-Dimethyloct-6-en-2-yl formate

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the methodologies for characterizing the thermochemical profile of novel organic molecules.

Overview of Thermochemical Data

Thermochemical data provides fundamental insights into the energetic properties of a molecule, which are critical for understanding its stability, reactivity, and potential applications. For a compound like 2,6-dimethyloct-6-en-2-yl formate, key thermochemical parameters of interest include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). This data is invaluable for process design, safety assessments, and understanding reaction mechanisms.

Data Presentation

While specific values for this compound are yet to be determined, the following tables outline the standard format for presenting such quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C11H20O2 | |

| Molecular Weight | 184.28 | g/mol |

| Boiling Point (Predicted) | 239.3 ± 19.0 | °C |

| Density | Data not available | g/cm³ |

| Flash Point | Data not available | °C |

| Vapor Pressure | Data not available | mmHg at 25°C |

Table 2: Thermochemical Data for this compound (Template for Future Data)

| Thermochemical Property | State | Value | Units |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas (g) | To be determined | kJ/mol |

| Liquid (l) | To be determined | kJ/mol | |

| Standard Molar Entropy (S°) | Gas (g) | To be determined | J/(mol·K) |

| Liquid (l) | To be determined | J/(mol·K) | |

| Molar Heat Capacity (Cp) | Gas (g) | To be determined | J/(mol·K) |

| Liquid (l) | To be determined | J/(mol·K) | |

| Enthalpy of Vaporization (ΔvapH) | To be determined | kJ/mol |

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical data for organic esters typically involves a combination of calorimetric and vapor pressure measurement techniques.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (bomb).

-

Pressurization: The bomb is filled with a known excess of pure oxygen to a pressure of approximately 30 atm.

-

Ignition and Combustion: The sample is ignited electrically, leading to complete combustion. The temperature change of the surrounding water bath is meticulously measured.

-

Data Analysis: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, based on the known enthalpies of formation of the combustion products (CO2 and H2O).

Transpiration Method for Enthalpy of Vaporization

The enthalpy of vaporization is crucial for converting thermochemical data between the liquid and gas phases. The transpiration method is a reliable technique for measuring vapor pressures at different temperatures.

Methodology:

-

Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through a saturator containing the liquid this compound at a constant temperature.

-

Vapor Transport and Condensation: The carrier gas, now saturated with the vapor of the compound, is passed through a condenser where the vapor is trapped.

-

Quantification: The amount of condensed vapor is determined gravimetrically or by other analytical techniques.

-

Vapor Pressure Calculation: The partial pressure of the substance at that temperature is calculated from the amount of condensed vapor and the volume of the carrier gas.

-

Clausius-Clapeyron Equation: The measurements are repeated at various temperatures. The enthalpy of vaporization is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Computational Thermochemistry Protocols

In the absence of experimental data, or to complement it, computational methods are powerful tools for predicting thermochemical properties.[1][2][3]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical methods can provide accurate predictions of thermochemical data.

Methodology:

-

Conformational Analysis: The first step is to identify the lowest energy conformer of the this compound molecule through a systematic conformational search.

-

Geometry Optimization: The geometry of the most stable conformer is optimized using a suitable level of theory, such as B3LYP with a large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometry using more sophisticated methods like G3MP2, G4, or CCSD(T).[1]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help in error cancellation.

Workflow for Thermochemical Characterization

The following diagram illustrates a comprehensive workflow for the thermochemical characterization of a novel compound like this compound.

Caption: Workflow for thermochemical characterization of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available regarding signaling pathways in which this compound is directly involved. Research in this area would be a novel contribution. The logical relationship for its thermochemical study is best represented by the workflow diagram above.

Conclusion

While direct thermochemical data for this compound is not currently available, this guide outlines the robust and well-established experimental and computational methodologies that can be employed for its determination. A combined approach, utilizing techniques such as combustion calorimetry and the transpiration method alongside high-level ab initio calculations, would provide a comprehensive and reliable thermochemical profile for this compound. Such data is essential for advancing its potential applications in various scientific and industrial fields.

References

The Untapped Potential of Terpene Formates: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: Terpenes, the largest class of natural products, have long been a focal point in the quest for new therapeutic agents. Their structural diversity translates into a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While much research has focused on terpene alcohols, ketones, and hydrocarbons, a less-explored subgroup, terpene formates, is emerging as a class of compounds with significant, yet under-investigated, biological potential. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of terpene formates, with a focus on geranyl formate and bornyl formate. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of these volatile compounds.

Quantitative Data on Biological Activities

The available quantitative data on the biological activity of terpene formates is currently limited. The following table summarizes the key findings from in vitro and in vivo studies. It is important to note that some data pertains to essential oils containing terpene formates as a major constituent, and further studies on the pure compounds are warranted.

| Terpene Formate | Biological Activity | Test System | Key Findings |

| Geranyl Formate | Antibacterial | In vitro study of Pelargonium graveolens (Geranium) essential oil (containing 16.3% geranyl formate) against Staphylococcus aureus.[1] | Minimum Inhibitory Concentration (MIC) of the essential oil was 0.4 µg/mL.[1] |

| Hepatoprotective | In vivo study in a rat model of carbon tetrachloride-induced acute hepatic injury.[2] | Partial hepatoprotective effects observed at low doses.[2] | |

| Bornyl Acetate * | Anti-inflammatory | In vitro study on human chondrocytes.[3][4] | Elevates the expression of anti-inflammatory cytokine IL-11.[3][4] |

| Anticancer | In vitro study on colorectal cancer cell lines (SW480 and HT29).[5][6] | Inhibits proliferation, and invasion, and induces apoptosis.[5][6] | |

| Anticancer | In vitro study on various cancer cell lines (HeLa, HT29, A549, MCF-7).[7][8] | Showed significant antiproliferative activity.[7][8] |

*Note: Data for bornyl acetate is included as a closely related compound to bornyl formate, for which no direct biological activity data was found.

Detailed Experimental Protocols

Detailed experimental protocols for the biological evaluation of terpene formates are not extensively reported in the literature. The following outlines the methodologies based on the available information.

Antibacterial Activity of Geranium Oil (containing Geranyl Formate)

The antibacterial activity of geranium essential oil, containing 16.3% geranyl formate, was evaluated against Staphylococcus aureus using a microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[1]

-

Bacterial Strains: Staphylococcus aureus.

-

Culture Media: Mueller-Hinton Broth (MHB).

-

Method: A serial two-fold dilution of the geranium essential oil was prepared in MHB in a 96-well microtiter plate. A standardized inoculum of S. aureus was added to each well. The plate was incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the essential oil that completely inhibited the visible growth of the bacteria.[1]

Hepatoprotective Activity of Geranyl Formate

An in vivo study investigated the hepatoprotective effects of geranyl formate in a rat model of acute hepatic injury induced by carbon tetrachloride (CCl4).[2]

-

Animal Model: Sprague-Dawley male rats.

-

Induction of Liver Injury: Administration of carbon tetrachloride.

-

Treatment: Rats were treated with low and high doses of geranyl formate.

-

Evaluation Parameters:

-

Serum Biochemical Analysis: Measurement of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Examination: Microscopic evaluation of liver tissue sections to assess changes such as ballooning degeneration and apoptotic cell counts.[2]

-

Anti-inflammatory Activity of Bornyl Acetate

The anti-inflammatory effect of bornyl acetate was studied in human chondrocytes.[3][4]

-

Cell Line: Human chondrocytes.

-

Treatment: Cells were treated with bornyl acetate.

-

Analysis:

-

Gene Expression Analysis: mRNA levels of IL-11, IL-6, IL-8, MMP-1, and MMP-13 were quantified using real-time PCR.

-

Protein Analysis: Protein levels of the aforementioned cytokines and MMPs were measured by Western blotting or ELISA.

-

Gene Knockdown: The role of c-fos and IL-11 was investigated using siRNA-mediated gene knockdown.[3][4]

-

Anticancer Activity of Bornyl Acetate

The anticancer effects of bornyl acetate were evaluated in colorectal cancer cell lines.[5][6]

-

Cell Lines: SW480 and HT29 human colorectal cancer cells.

-

Assays:

-

Cell Viability Assay: To determine the effect on cell proliferation.

-

Colony Formation Assay: To assess the ability of single cells to grow into colonies.

-

Cell Cycle Analysis: To investigate the effect on cell cycle progression.

-

Apoptosis Assay: To detect the induction of programmed cell death.

-

Migration and Invasion Assays: To evaluate the effect on cancer cell motility.

-

-

Mechanism of Action Study: Western blot analysis was used to determine the protein levels of key components of the PI3K/AKT signaling pathway.[5][6]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by terpene formates are largely unknown. However, research on the closely related compound, bornyl acetate, provides some initial insights.

Bornyl Acetate and the PI3K/AKT Signaling Pathway in Colorectal Cancer

Studies on bornyl acetate have shown that it exerts its antitumor effects in colorectal cancer by suppressing the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, survival, and growth. Its inhibition by bornyl acetate leads to decreased cancer cell proliferation and survival, and the induction of apoptosis.

Bornyl Acetate and IL-11 Induction in Chondrocytes

In human chondrocytes, bornyl acetate has been shown to exert an anti-inflammatory effect by inducing the expression of Interleukin-11 (IL-11).[3][4] This induction is mediated through the upregulation of the transcription factor c-fos, a component of the AP-1 complex. IL-11, in turn, can counteract the pro-inflammatory effects of cytokines like IL-1β.

Conclusion and Future Directions

The field of terpene formate research is in its infancy, with the current body of literature offering tantalizing glimpses into their potential biological activities. The preliminary evidence for the antibacterial and hepatoprotective effects of geranyl formate, and the anti-inflammatory and anticancer properties of the closely related bornyl acetate, underscores the urgent need for further investigation.

Future research should prioritize the following:

-

Isolation and Bioactivity Screening: Systematic isolation and screening of a wider range of terpene formates against various biological targets are crucial to uncover their full therapeutic potential.

-

Quantitative Studies: Rigorous in vitro studies to determine key quantitative parameters such as IC50 and MIC values for pure terpene formates are essential for a clear understanding of their potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by terpene formates will be critical for their development as therapeutic agents.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profiles of promising terpene formate candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

A Comprehensive Technical Guide to the Synthesis and Applications of 2,6-Dimethyloct-6-en-2-yl formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-dimethyloct-6-en-2-yl formate, a terpene derivative of interest in various industrial applications. The document details its chemical properties, outlines a probable synthetic pathway with a comprehensive experimental protocol, and discusses its primary applications based on available literature.

Introduction

This compound is a formate ester of the tertiary alcohol 2,6-dimethyloct-6-en-2-ol. As a member of the terpene family, it possesses characteristics that make it a valuable ingredient in the fragrance industry. This guide will explore the synthesis and known applications of this compound, providing a scientific foundation for researchers and professionals in relevant fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| CAS Number | 71662-24-3 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 239.3 ± 19.0 °C (Predicted at 760 mmHg) |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) |

| Solubility | Insoluble in water; soluble in alcohols and organic solvents. |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Figure 1: Synthesis of this compound via Fischer Esterification.

This protocol is a generalized procedure for the synthesis of this compound based on standard methods for the esterification of tertiary alcohols.

Materials:

-

2,6-dimethyloct-6-en-2-ol

-

Formic acid (≥95%)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable aprotic solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

Charging the Flask: To the round-bottom flask, add 2,6-dimethyloct-6-en-2-ol (1.0 eq), formic acid (1.2 eq), and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Other potential methods for the synthesis of this compound are summarized in Table 2. These methods may offer advantages in terms of milder reaction conditions or higher yields, particularly for a tertiary alcohol that is prone to elimination side reactions under strongly acidic conditions.

| Method | Reagents | General Conditions | Potential Advantages |

| Acyl Chloride Method | Formyl chloride (or mixed anhydride) and a non-nucleophilic base | Low temperature, aprotic solvent | Higher reactivity, suitable for sterically hindered alcohols. |

| Transesterification | Methyl formate and a suitable catalyst (e.g., sodium methoxide) | Anhydrous conditions, removal of methanol byproduct | Can be driven to completion by removing the byproduct. |

| DCC Coupling | Formic acid, Dicyclohexylcarbodiimide (DCC), and DMAP | Anhydrous aprotic solvent (e.g., dichloromethane) at room temperature or below. | Mild conditions, high yields. |

Table 2: Alternative Synthetic Routes for this compound.

Applications

The primary application of this compound is in the fragrance industry . It is used as a perfuming agent in a variety of consumer products. Its scent profile is likely to be fruity and floral, contributing to the overall aroma of a fragrance composition.

While specific formulations are proprietary, compounds of this nature are often used in:

-

Fine fragrances

-

Personal care products (soaps, shampoos, lotions)

-

Household cleaning products

The use of terpene formates in the flavor industry is also common; however, the suitability of this compound as a flavoring agent would require further sensory evaluation and regulatory approval.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

In-Depth Technical Guide: 2,6-Dimethyloct-6-en-2-yl formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,6-Dimethyloct-6-en-2-yl formate, a specific isomer within the family of dimethyloctenyl formates. This document focuses on its unique chemical identity, distinguishing it from its more commonly referenced isomer, 2,6-Dimethyloct-7-en-2-yl formate.

Chemical Identity and Synonyms

CAS Number: 71662-24-3

This compound is chemically distinct from its positional isomer, 2,6-dimethyloct-7-en-2-yl formate (CAS Number: 25279-09-8). The numerical prefix in the name denotes the location of the carbon-carbon double bond within the octene backbone, a critical factor in its chemical properties and potential biological activity.

Due to the prevalence of its isomer in commercial and research databases, specific synonyms for this compound are not widely documented. The primary and most accurate identifier is its CAS number.

For clarity, the synonyms for the more common isomer, 2,6-Dimethyloct-7-en-2-yl formate , include Dihydromyrcenyl formate and 7-Octen-2-ol, 2,6-dimethyl-, formate. These should not be used interchangeably with the 6-en isomer.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 71662-24-3 | ChemicalBook |

| Molecular Formula | C₁₁H₂₀O₂ | ChemicalBook |

| Molecular Weight | 184.28 g/mol | ChemicalBook |

Experimental Protocols

Logical Relationship of Isomers

The distinction between the two isomers is fundamental and can be visualized as follows. This diagram illustrates the positional difference of the double bond, which is the defining structural feature.

Caption: Isomeric relationship based on double bond position.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethyloct-6-en-2-yl formate via Baeyer-Villiger Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a powerful and reliable method for the synthesis of esters from ketones. This application note provides a detailed protocol for the synthesis of 2,6-dimethyloct-6-en-2-yl formate from its corresponding ketone, 2,6-dimethyloct-6-en-2-one. This transformation is of interest in the fields of fragrance chemistry and as a building block in organic synthesis. The protocol is based on established procedures for the Baeyer-Villiger oxidation of unsaturated ketones.

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester.[1] The reaction is known for its high regioselectivity, where the oxygen atom is typically inserted on the more substituted side of the carbonyl group.[2] In the case of 2,6-dimethyloct-6-en-2-one, the tertiary carbon atom dictates the regioselectivity of the oxygen insertion, leading to the formation of the desired formate ester. The reaction is compatible with the presence of a carbon-carbon double bond in the substrate.[3]

Physicochemical Data of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance (at STP) |

| Starting Material (Precursor) | 2,6-Dimethyloct-6-en-2-ol | C₁₀H₂₀O | 156.27 | Colorless liquid |

| Starting Material (Ketone) | 2,6-Dimethyloct-6-en-2-one | C₁₀H₁₈O | 154.25 | Colorless liquid |

| Product | This compound | C₁₁H₂₀O₂ | 184.28 | Colorless liquid |

Experimental Protocols

This section details the two-step synthesis of this compound, starting from the corresponding alcohol.

Step 1: Oxidation of 2,6-Dimethyloct-6-en-2-ol to 2,6-Dimethyloct-6-en-2-one

A standard oxidation protocol using pyridinium chlorochromate (PCC) is provided below.

Materials:

-

2,6-Dimethyloct-6-en-2-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2,6-dimethyloct-6-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2,6-dimethyloct-6-en-2-one can be purified by flash column chromatography on silica gel if necessary.

Step 2: Baeyer-Villiger Oxidation of 2,6-Dimethyloct-6-en-2-one

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. An alternative using hydrogen peroxide and a selenium dioxide catalyst is also described in the literature for a similar substrate.[4]

Materials:

-

2,6-Dimethyloct-6-en-2-one

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dimethyloct-6-en-2-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel. A high yield (e.g., 90%) can be expected for this type of reaction.[4]

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Values for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H, OCHO), 5.10 (t, J = 7.0 Hz, 1H, CH =C), 2.00-1.90 (m, 2H, CH ₂), 1.68 (s, 3H, CH ₃), 1.60 (s, 3H, CH ₃), 1.55-1.45 (m, 2H, CH ₂), 1.40 (s, 6H, 2 x CH ₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.5 (OC HO), 131.5 (C =CH), 124.5 (C=C H), 82.0 (C (CH₃)₂O), 37.0 (C H₂), 25.7 (C H₃), 24.5 (C (CH₃)₂O), 22.5 (C H₂), 17.6 (C H₃) |

| IR (neat, cm⁻¹) | 2970 (C-H, sp³), 2920 (C-H, sp³), 1725 (C=O, ester), 1180 (C-O, ester) |

Visualizations

Reaction Mechanism

The following diagram illustrates the accepted mechanism for the Baeyer-Villiger oxidation.

Caption: Mechanism of the Baeyer-Villiger Oxidation.

Experimental Workflow

This diagram outlines the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,6-Dimethyloct-6-en-2-yl formate.

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 2,6-dimethyloct-6-en-2-yl formate using gas chromatography-mass spectrometry (GC-MS). This compound, a volatile terpenoid ester, is relevant in the fragrance and flavor industries. The described methodology is applicable to researchers, scientists, and professionals in drug development and quality control for the sensitive and specific detection of this analyte in various matrices.

Introduction

This compound (C11H20O2, Molar Mass: 184.28 g/mol ) is a monoterpenoid ester recognized for its distinct floral and fruity aroma, making it a valuable ingredient in perfumery and flavorings.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in complex mixtures to ensure product quality and consistency. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for volatile and semi-volatile compounds like terpenoids due to its high resolution and sensitivity.[3] This document outlines a comprehensive GC-MS protocol for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Chemical Properties

| Property | Value | Reference |

| Synonyms | Dihydromyrcenyl formate, 2,6-Dimethyl-7-octen-2-yl formate | [1][4] |

| CAS Number | 71662-24-3 | [2] |

| Molecular Formula | C11H20O2 | [1][2][5] |

| Molecular Weight | 184.28 g/mol | [2] |

| Boiling Point | 239.3 ± 19.0 °C (Predicted) | [2] |

| Density | 0.889 ± 0.06 g/cm3 (Predicted) | [2] |

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

For the analysis of this compound in a liquid matrix (e.g., essential oil, fragrance formulation), a simple dilution with a suitable organic solvent is typically sufficient.

-

Solvent Selection: Use a high-purity, volatile solvent such as hexane or a 1:1 hexane/acetone mixture.[6]

-

Standard Preparation:

-

Prepare a stock solution of 1000 µg/mL of this compound in the chosen solvent.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Dilution: Dilute the sample containing the analyte to fall within the calibration range. A 1:100 dilution is a common starting point.

-

Internal Standard: For accurate quantification, add an internal standard (e.g., Linalool-d3) to all standards and samples at a constant concentration.[7][8]

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

| GC Parameter | Setting |

| Injection Port Temp. | 250 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | TG-624SilMS capillary column (30 m x 0.25 mm ID, 1.4 µm) or similar |

| Oven Program | Initial temp 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-400 |

| Solvent Delay | 5 minutes |

Data Presentation

Quantitative analysis should be performed by constructing a calibration curve from the standard solutions. The concentration of this compound in the samples is then determined from this curve.

Table 1: Example Quantitative Data for this compound Analysis

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 12.34 | 15,000 | 1.0 |

| Standard 2 | 12.34 | 75,000 | 5.0 |

| Standard 3 | 12.34 | 152,000 | 10.0 |

| Standard 4 | 12.34 | 380,000 | 25.0 |

| Standard 5 | 12.34 | 760,000 | 50.0 |

| Standard 6 | 12.34 | 1,510,000 | 100.0 |

| Sample 1 | 12.35 | 455,000 | 30.1 |

| Sample 2 | 12.34 | 623,000 | 41.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Proposed Mass Fragmentation Pattern

The mass spectrum of this compound under electron ionization is expected to show characteristic fragments. The molecular ion peak [M]+ at m/z 184 may be observed. Common fragmentation pathways for esters include the loss of the alkoxy group or the formyloxy group. For this compound, key fragments could arise from:

-

Loss of the formate group (-OCHO): [M - 45]+, resulting in a fragment at m/z 139.

-

Loss of the formyloxyl radical (-OCHO•): [M - 45]+, also at m/z 139.

-

McLafferty rearrangement: If sterically possible, this could lead to the elimination of a neutral molecule.

-

Cleavage at the branched carbon: Loss of a methyl group (-CH3) from the tertiary carbon, leading to a fragment at m/z 169.

-

Further fragmentation of the C10H19+ ion (m/z 139): This would likely produce smaller terpene-like fragments.

Identification of this compound should be confirmed by comparing the obtained mass spectrum with a reference library spectrum.

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. 2,6-Dimethyloct-7-en-2-yl formate | C11H20O2 | CID 91375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 71662-24-3 [m.chemicalbook.com]

- 3. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]

- 4. dihydromyrcenyl formate, 25279-09-8 [thegoodscentscompany.com]

- 5. 2,6-Dimethyloct-7-en-2-yl formate|lookchem [lookchem.com]

- 6. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 7. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,6-Dimethyloct-6-en-2-yl formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,6-Dimethyloct-6-en-2-yl formate. The described reversed-phase HPLC (RP-HPLC) method is designed for accurate quantification and separation of the main component from potential impurities. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of the chromatographic conditions.

Introduction

This compound is a fragrance ingredient and a fine chemical intermediate.[1] Accurate determination of its purity is crucial for quality control and to ensure product consistency and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This application note presents a reliable RP-HPLC method developed for the purity assessment of this compound. The method is suitable for routine quality control analysis in both research and industrial settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented in the table below. These properties are essential for developing an appropriate analytical method.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol [2] |

| Boiling Point | 239.3 ± 19.0 °C (Predicted)[2] |

| LogP | 3.4 - 3.57 |

| Water Solubility | 35.8 mg/L at 20°C[3] |

Experimental Protocol

This section provides a detailed methodology for the purity analysis of this compound by HPLC.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid (analytical grade).

-

Sample: this compound standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis.

| Parameter | Condition |

| Stationary Phase | C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 20 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of water. Add 1 mL of phosphoric acid and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter before use.

-

Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Perform five replicate injections of the standard solution to check for system suitability.

-

Inject the sample solution in duplicate.

-

After all injections are complete, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained components.

System Suitability

The following system suitability parameters should be met for the five replicate injections of the standard solution:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis.

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the routine purity analysis of this compound. The method is simple, accurate, and provides good separation of the main component from potential impurities. The provided protocol and chromatographic conditions can be readily implemented in a quality control laboratory.

References

Application Note: Purification of Synthetic 2,6-Dimethyloct-6-en-2-yl formate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyloct-6-en-2-yl formate is a terpene ester commonly used as a fragrance ingredient. Following its chemical synthesis, the crude product often contains impurities such as unreacted starting materials, catalysts, and side-products (e.g., isomeric formates or the corresponding alcohol). Achieving high purity is essential for its application in consumer products and for accurate characterization in research and development. Normal-phase column chromatography is a robust and scalable technique for the efficient removal of these impurities.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The principle of separation relies on the differential adsorption of the components of the mixture onto a polar stationary phase (silica gel).[1] A non-polar mobile phase is used to elute the compounds from the column. Less polar compounds, having weaker interactions with the silica gel, travel down the column faster, while more polar impurities are retained longer.[1] By carefully selecting the solvent system, a clean separation of the target formate ester can be achieved.

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

1. Materials and Equipment

-

Crude Sample: Synthetic this compound.

-

Stationary Phase: Silica gel, flash chromatography grade (e.g., 230-400 mesh).

-

Mobile Phase Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade.

-

Apparatus:

-

Glass chromatography column with stopcock.

-

Separatory funnel (for solvent reservoir).

-

Fraction collection tubes or flasks.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

TLC development chamber.

-

UV lamp (254 nm).

-

Visualization Reagent: Anisaldehyde or potassium permanganate stain.[3]

-

Rotary evaporator.

-

Analytical balance.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis.

-

2. Preliminary TLC Analysis

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[1]

-

Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop several plates using different ratios of Hexane:EtOAc (e.g., 98:2, 95:5, 90:10).[4][5]

-

Visualize the plates under a UV lamp and/or by staining.

-

The ideal solvent system should provide a good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.3-0.4.

3. Column Preparation (Wet Slurry Method)

-

Select a column of appropriate size. A general rule is to use 30-50 g of silica gel per 1 g of crude material.

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 0.5 cm) of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 2% EtOAc in Hexane).

-

With the stopcock closed, pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.

-

Open the stopcock to allow the solvent to drain, settling the silica bed. Continuously add more slurry until the desired column height is reached. Crucially, do not let the top of the silica bed run dry at any point.

-

Once packed, add a protective layer of sand (approx. 0.5 cm) on top of the silica gel. Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading and Elution

-

Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of the initial eluting solvent.

-

Carefully apply the sample solution onto the top of the sand layer using a pipette.

-

Open the stopcock and drain the solvent until the sample has fully entered the silica bed.

-

Gently add a small amount of fresh eluting solvent to wash the sides of the column, and again drain it into the bed.

-

Carefully fill the top of the column with the eluting solvent. If using flash chromatography, connect a regulated air or nitrogen source to apply gentle pressure.

-

Begin collecting fractions. Monitor the separation by collecting small, uniform fractions (e.g., 10-20 mL).

5. Fraction Analysis and Product Isolation

-

Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.

-

Combine the fractions that contain only the pure this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

-

Determine the final mass and calculate the percentage yield.

-

Confirm the purity of the final product using GC-MS.

Workflow Diagram

Caption: Workflow for the purification of this compound.

Data Summary

The following table presents representative data for a typical purification run.

| Parameter | Value |

| Input Material | |

| Mass of Crude Sample | 2.50 g |

| Initial Purity (by GC) | 85.2% |

| Chromatography Conditions | |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mass of Stationary Phase | 100 g |